Tert-butyl 4-(methylthio)piperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Key Intermediates
Tert-butyl 4-(methylthio)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been utilized in the synthesis of Vandetanib intermediates, demonstrating its importance in the pharmaceutical industry for developing cancer therapies (Min Wang et al., 2015). Another example includes its role in synthesizing crizotinib intermediates, highlighting its contribution to creating treatments for diseases like cancer (D. Kong et al., 2016).
Structural and Chemical Studies
The compound's structure and reactivity have been explored in various studies. For example, its reaction with methylhydrazine to form compounds with a 1-methyl-1H-pyrazol-5-yl substituent was investigated, providing insights into its chemical behavior and potential for creating more complex molecules (D. Richter et al., 2009).
Anticorrosive Applications
Interestingly, this compound derivatives have been studied for their anticorrosive properties on carbon steel in acidic environments. This demonstrates the compound's versatility, extending its utility beyond pharmaceuticals to materials science (B. Praveen et al., 2021).
Synthesis of Piperidine Derivatives
The compound is instrumental in synthesizing diverse piperidine derivatives, serving as a precursor for the development of novel synthetic pathways. This is crucial for advancing synthetic organic chemistry and developing new therapeutic agents (A. I. Moskalenko et al., 2014).
Role in Kinase Inhibitor Synthesis
It has also been a part of the synthesis pathway for kinase inhibitors, underscoring its role in creating compounds with significant therapeutic potential, especially in the context of treating chronic diseases such as rheumatoid arthritis and psoriasis (John Y. L. Chung et al., 2006).
Properties
IUPAC Name |
tert-butyl 4-methylsulfanylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-9(15-4)6-8-12/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSTYDJFVDTJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453497 | |
Record name | tert-butyl 4-(methylthio)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208245-69-6 | |
Record name | 1,1-Dimethylethyl 4-(methylthio)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208245-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl 4-(methylthio)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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